

# physicochemical characteristics of 4,4'-Biphenyldisulfonic acid

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## Compound of Interest

Compound Name: 4,4'-Biphenyldisulfonic acid

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An In-depth Technical Guide to the Physicochemical Characteristics of **4,4'-Biphenyldisulfonic Acid**

**Authored by: A Senior Application Scientist**

## Introduction

**4,4'-Biphenyldisulfonic acid** (CAS No. 5314-37-4) is an organic compound of significant interest in various industrial and research settings.[1] As a derivative of biphenyl, its structure, featuring two sulfonic acid groups, imparts distinct physicochemical properties that are crucial for its application.[1] This guide provides a comprehensive overview of these characteristics, intended for researchers, scientists, and drug development professionals who utilize or study sulfonic acid derivatives. We will delve into its structural and physical properties, analytical methodologies, and safety considerations, offering field-proven insights into its scientific applications.

## Molecular Identity and Structure

Understanding the fundamental structure of **4,4'-Biphenyldisulfonic acid** is the cornerstone for interpreting its chemical behavior and reactivity. The molecule consists of a biphenyl core, where two phenyl rings are linked, with a sulfonic acid group ( $\text{-SO}_3\text{H}$ ) attached to the para (4th) position of each ring.[1]

Key Identifiers:

- Molecular Formula:  $C_{12}H_{10}O_6S_2$  [2][3]
- Molecular Weight: 314.33 g/mol [2][3][4]
- CAS Number: 5314-37-4 [1][2][5]
- IUPAC Name: 4-(4-sulfophenyl)benzenesulfonic acid [2]
- Synonyms: Biphenyl-4,4'-disulfonic acid, 4,4'-Diphenyldisulfonic acid, Diphenyl-p,p'-disulfonic acid. [3][6]

Caption: 2D Structure of **4,4'-Biphenyldisulfonic Acid**.

## Core Physicochemical Properties

The functional characteristics of **4,4'-Biphenyldisulfonic acid** are dictated by its physical and chemical properties. The presence of two highly polar sulfonic acid groups significantly influences its solubility and acidity, while the rigid biphenyl backbone contributes to its thermal properties.

Table 1: Summary of Physicochemical Data

Property	Value	Source(s)
Appearance	White to Gray to Red, powder to crystal	[5]
Melting Point	72.5°C	[4][5][7]
Boiling Point	424.02°C (rough estimate)	[4][5]
Density	1.5886 g/cm <sup>3</sup> (rough estimate)	[4][5]
Water Solubility	Very faint turbidity	[5][7]
pKa (Predicted)	-1.14 ± 0.50	[3][5][6]
Storage	Inert atmosphere, Room Temperature	[3][5][6][8]

The sulfonic acid groups are strongly acidic, with a predicted pKa of -1.14, making the compound a strong acid.[3][5] This high acidity is a key driver for its use as a catalyst in various chemical reactions.[9] Its solubility in water, described as resulting in a "very faint turbidity," is conferred by the hydrophilic sulfonic acid moieties, which allow for its application in aqueous systems.[1][5] The compound is typically a solid at room temperature, appearing as a white to reddish powder or crystalline substance.

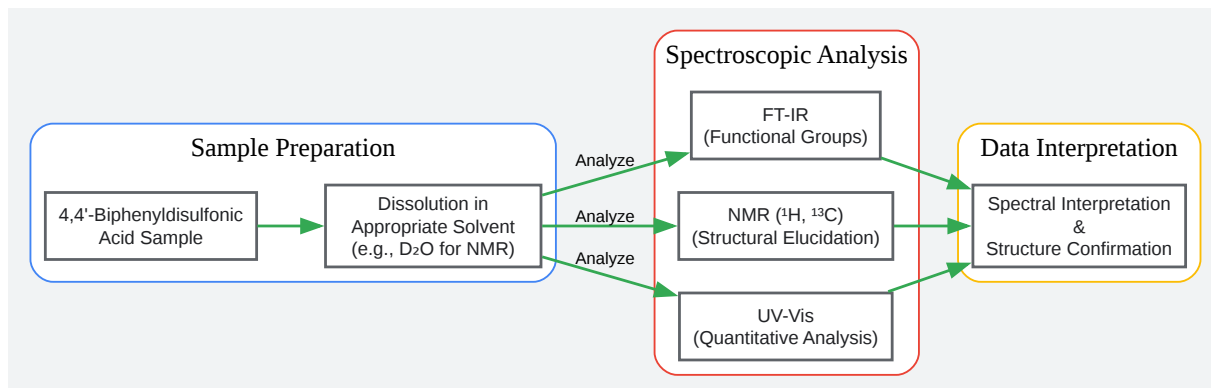
## Spectroscopic and Crystallographic Analysis

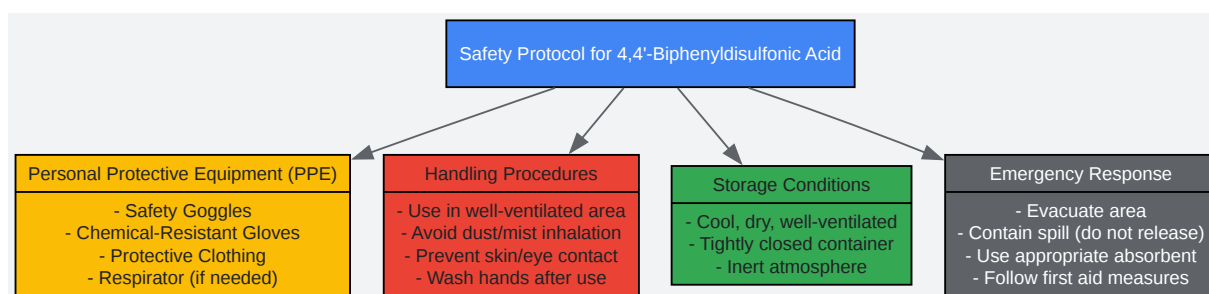
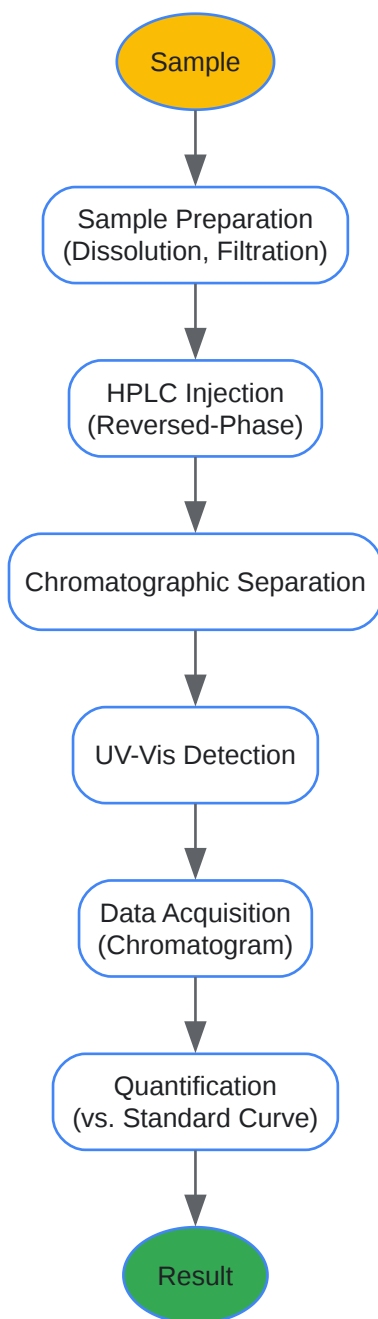
Characterization of **4,4'-Biphenyldisulfonic acid** relies on standard analytical techniques. While a complete public spectral database for this specific compound is not readily available, the methodologies for its analysis are well-established for sulfonic acid derivatives.

Common Spectroscopic Techniques:

- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** This technique is crucial for identifying the functional groups. Key vibrational bands expected for **4,4'-Biphenyldisulfonic acid** would include strong absorptions corresponding to S=O and O-H stretching in the sulfonic acid groups, as well as characteristic peaks for the aromatic C-H and C=C bonds of the biphenyl structure.[10][11]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to elucidate the carbon-hydrogen framework.[12] The symmetry of the 4,4'-disubstituted biphenyl core would result in a relatively simple spectrum, with distinct signals for the aromatic protons and carbons.[10]
- **UV-Visible (UV-Vis) Spectroscopy:** This method provides information about the electronic transitions within the molecule and is often used for quantitative analysis.[13]

**Crystallographic Data:** While the crystal structure of the parent acid is not detailed in the provided results, a study on its dilithium salt, dilithium biphenyl-4,4'-disulfonate dihydrate, offers valuable insight.[14] In this structure, the lithium ion is tetrahedrally coordinated with three oxygen atoms from the sulfonate groups and one water molecule.[14] These units form interconnected layers with the biphenyl moieties, which are further linked by hydrogen bonds to create a three-dimensional network.[14] This demonstrates the compound's ability to form structured coordination networks, a property relevant in materials science.





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